4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)-
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Overview
Description
4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)- is a heterocyclic compound that has garnered interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique triazino-phthalazine core structure, which is often associated with various biological activities.
Preparation Methods
The synthesis of 4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)- typically involves multi-step reactions. One common synthetic route includes the condensation of hydrazine derivatives with phthalic anhydride, followed by cyclization and functional group modifications. The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrrolidinyl group, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticonvulsant and anticancer properties
Medicine: It has been evaluated for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The compound’s ability to bind to these targets is often confirmed through molecular docking and dynamics simulations .
Comparison with Similar Compounds
When compared to other similar compounds, such as 4H-(1,2,4)Triazino(3,4-a)phthalazine derivatives, 4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)- stands out due to its enhanced biological activity and specificity . Similar compounds include:
- 4H-(1,2,4)Triazino(3,4-a)phthalazine, 7-ethoxy-3-phenyl-
- 4H-(1,2,4)Triazino(3,4-a)phthalazin-4-one derivatives .
These comparisons highlight the unique properties and potential advantages of 4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)- in various applications.
Properties
CAS No. |
126650-73-5 |
---|---|
Molecular Formula |
C20H19N5 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-phenyl-7-pyrrolidin-1-yl-4H-[1,2,4]triazino[3,4-a]phthalazine |
InChI |
InChI=1S/C20H19N5/c1-2-8-15(9-3-1)18-14-25-19(22-21-18)16-10-4-5-11-17(16)20(23-25)24-12-6-7-13-24/h1-5,8-11H,6-7,12-14H2 |
InChI Key |
BWFRJODQJRUKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN3CC(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
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